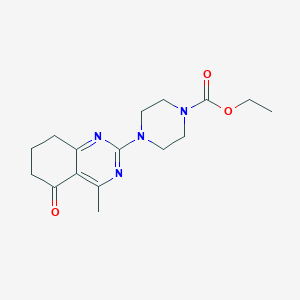

ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

Description

The compound ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate (molecular formula: C₁₆H₂₂N₄O₃; molecular weight: 318.377 g/mol) features a tetrahydroquinazolinone core fused to a piperazine ring via a carboxylate ester group . This structure combines a bicyclic heteroaromatic system with a flexible piperazine moiety, making it a promising scaffold for medicinal chemistry.

Properties

IUPAC Name |

ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-23-16(22)20-9-7-19(8-10-20)15-17-11(2)14-12(18-15)5-4-6-13(14)21/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKYJVPULTGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinazoline or piperazine rings.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Halogenated compounds and various nucleophiles or electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate. For instance, compounds with a similar structure have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that a related quinazoline derivative exhibited significant growth inhibition in A549 lung cancer cells through apoptosis induction mechanisms .

Antimicrobial Activity

Quinazoline derivatives are known for their antimicrobial properties. This compound has been evaluated for its activity against several pathogens. For example, derivatives in this class have shown moderate bactericidal effects against Staphylococcus aureus and Escherichia coli .

Central Nervous System (CNS) Effects

Compounds containing the piperazine moiety are frequently investigated for their CNS effects. This compound may exhibit potential as an anxiolytic or antidepressant agent based on structural similarities with known psychoactive compounds .

Anticonvulsant Activity

The anticonvulsant properties of related quinazoline compounds have been documented in various studies. The mechanism often involves modulation of neurotransmitter systems and ion channels that are crucial in seizure activity .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications . Understanding the synthesis pathways is essential for optimizing yields and enhancing biological activity.

Structure Activity Relationship (SAR) Analysis

Research into the SAR of quinazoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance, substituents on the piperazine ring or variations in the quinazoline core can enhance potency against specific targets while reducing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares a common piperazine-tetrahydroquinazolinone backbone with several analogs. Differences arise in substituents on the quinazolinone core, piperazine nitrogen, or ester groups, which influence biological activity and physicochemical properties.

Table 1: Structural Comparison of Analogs

Physicochemical Properties

- Molecular Weight : The target compound (318.377 g/mol) is smaller than chlorophenyl (428.9 g/mol) and acetamide (413.9 g/mol) analogs, suggesting better membrane permeability.

- Polarity : The ethyl carboxylate group in the target compound enhances water solubility compared to lipophilic chlorophenyl or benzodioxole substituents .

- Acid Dissociation (pKa) : Predicted pKa values for the acetamide analog (11.01 ± 0.20) indicate a basic piperazine nitrogen, influencing protonation state under physiological conditions .

Discussion and Implications

The target compound’s simplicity and modular structure make it a versatile intermediate for further derivatization. Key advantages over analogs include:

- Synthetic Accessibility : Fewer synthetic steps compared to benzodioxole or thiazole-containing derivatives.

- Tunable Properties : Substituents can be tailored to enhance solubility (e.g., carboxylates) or target affinity (e.g., halogens).

However, the lack of explicit biological data for the target compound limits direct comparison.

Biological Activity

Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C16H22N4O3

- Molecular Weight: 318.37 g/mol

- CAS Number: 777866-88-3

The synthesis of this compound typically involves:

- Formation of the Quinazoline Core: Cyclization of anthranilic acid derivatives.

- Introduction of the Piperazine Moiety: Nucleophilic substitution reactions with piperazine.

- Esterification: Reaction with ethanol to form the ethyl ester.

The compound's mechanism of action includes interactions with specific molecular targets such as enzymes or receptors. It has been shown to inhibit pathways like NF-kB, leading to a reduction in pro-inflammatory cytokines such as TNF-α and nitric oxide .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have reported moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Activity Level | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | Moderate | Comparable to ampicillin |

| Escherichia coli | Moderate | Comparable to ampicillin |

Research indicates that certain derivatives of quinazoline compounds show promising antimicrobial activity comparable to established antibiotics .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine derivatives against clinical isolates. The results indicated significant activity against resistant strains of bacteria .

- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

- Inflammatory Response Modulation : Another study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production in immune cells .

Q & A

[Basic] What synthetic routes are recommended for synthesizing this compound, and what reaction conditions require optimization?

Answer:

The compound can be synthesized via cyclocondensation (e.g., using ethyl acetoacetate and phenylhydrazine derivatives) or fragment coupling (e.g., coupling protected piperazine moieties with tetrahydroquinazolinone cores). Key parameters to optimize include:

- Solvent selection (e.g., DCM for acylation or DME for iridium-catalyzed amination) .

- Temperature control (reflux conditions for cyclization, ~100°C for catalytic reactions) .

- Catalyst systems (e.g., zinc triflate for pyrazole formation) .

- Purification methods (flash chromatography with hexane/ethyl acetate gradients) .

[Advanced] How can structural contradictions between computational models and crystallographic data be resolved?

Answer:

- Refinement tools: Use SHELXL for anisotropic displacement parameter refinement and PLATON for validation of hydrogen bonding and torsional angles .

- Data reconciliation: Cross-validate computational docking results (e.g., AutoDock Vina) with experimental electron density maps generated via ORTEP-3 . Adjust protonation states and tautomeric forms in silico to match observed bond lengths .

[Basic] What safety protocols are critical during handling, given its physicochemical properties?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (based on analogs with similar hazards) .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates .

- Storage: Store in airtight containers at 2–8°C to minimize hydrolysis of the ester group .

[Advanced] What strategies improve crystallinity for X-ray diffraction studies?

Answer:

- Solvent screening: Employ high-throughput vapor diffusion with polar/non-polar solvent pairs (e.g., DMSO/hexane) .

- Additives: Introduce co-formers (e.g., succinic acid) to stabilize crystal lattices .

- Refinement: Use SHELXL for twinned data and WinGX for graphical validation of displacement ellipsoids .

[Basic] Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy: 1H/13C NMR to confirm piperazine and tetrahydroquinazolinone moieties (compare with computed spectra in Gaussian at B3LYP/6-31G* level) .

- High-resolution mass spectrometry (HRMS): Validate molecular weight (±5 ppm accuracy) .

- IR spectroscopy: Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .

[Advanced] How can regioselective modifications be achieved on the tetrahydroquinazolinone core?

Answer:

- Protecting groups: Use Boc on the piperazine nitrogen to block undesired alkylation .

- Catalytic systems: Employ iridium catalysts for enantioselective amination at the 4-position .

- Monitoring: Track regiochemistry via LC-MS and 2D NOESY NMR .

[Basic] What parameters are critical for scaling up synthesis from milligrams to grams?

Answer:

- Heat management: Use jacketed reactors for exothermic cyclization steps .

- Solvent recovery: Optimize distillation for ethyl acetate reuse .

- Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress .

[Advanced] Which computational methods predict metabolic stability and bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.